N-[1-(1-Adamantyl)ethyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
N-[1-(1-Adamantyl)ethyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
445416-69-3
VCID:
VC0470319
InChI:
InChI=1S/C24H35NO2/c1-15(2)21-6-5-16(3)7-22(21)27-14-23(26)25-17(4)24-11-18-8-19(12-24)10-20(9-18)13-24/h5-7,15,17-20H,8-14H2,1-4H3,(H,25,26)
SMILES:
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC(C)C23CC4CC(C2)CC(C4)C3
Molecular Formula:
C24H35NO2
Molecular Weight:
369.5g/mol
N-[1-(1-Adamantyl)ethyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
CAS No.: 445416-69-3
Main Products
VCID: VC0470319
Molecular Formula: C24H35NO2
Molecular Weight: 369.5g/mol
CAS No. | 445416-69-3 |
---|---|
Product Name | N-[1-(1-Adamantyl)ethyl]-2-(2-isopropyl-5-methylphenoxy)acetamide |
Molecular Formula | C24H35NO2 |
Molecular Weight | 369.5g/mol |
IUPAC Name | N-[1-(1-adamantyl)ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Standard InChI | InChI=1S/C24H35NO2/c1-15(2)21-6-5-16(3)7-22(21)27-14-23(26)25-17(4)24-11-18-8-19(12-24)10-20(9-18)13-24/h5-7,15,17-20H,8-14H2,1-4H3,(H,25,26) |
Standard InChIKey | GLHBEILTOBXCIA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC(C)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC(C)C23CC4CC(C2)CC(C4)C3 |
PubChem Compound | 3459835 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume